molecular formula C14H24N4O B15261099 N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine

Cat. No.: B15261099
M. Wt: 264.37 g/mol
InChI Key: QOABJXMGCQKUAH-UHFFFAOYSA-N
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Description

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine is a complex organic compound that features a triazole ring, an oxolane group, and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions.

    Formation of the Cyclohexanamine Moiety: This step often involves reductive amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazole and oxolane groups.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives at the oxolane group.

Scientific Research Applications

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.

    Industry: The compound can be used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane group can enhance solubility and bioavailability. The cyclohexanamine moiety can interact with biological receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, oxolane group, and cyclohexanamine moiety allows for versatile applications in various fields.

Properties

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

IUPAC Name

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]cyclohexanamine

InChI

InChI=1S/C14H24N4O/c1-2-4-13(5-3-1)15-8-14-10-18(17-16-14)9-12-6-7-19-11-12/h10,12-13,15H,1-9,11H2

InChI Key

QOABJXMGCQKUAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

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